

Spectroscopic Profile of Pure Ethane-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethen-1,2-diol*

Cat. No.: *B074797*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for pure ethane-1,2-diol (ethylene glycol). The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual workflows to support analytical activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of ethane-1,2-diol by providing information about the chemical environment of its hydrogen and carbon atoms.

Data Presentation

Table 1: ^1H NMR Spectroscopic Data for Ethane-1,2-diol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.64	Singlet	4H	-CH ₂ -
~2.5 (variable)	Singlet (broad)	2H	-OH

Note: The chemical shift of the hydroxyl (-OH) proton is variable and depends on factors such as solvent, concentration, and temperature.

Table 2: ^{13}C NMR Spectroscopic Data for Ethane-1,2-diol

Chemical Shift (δ) ppm	Assignment
~63.8	-CH ₂ -

Experimental Protocols

Sample Preparation for NMR Analysis:

A standard protocol for preparing a liquid sample such as pure ethane-1,2-diol for NMR analysis is as follows:

- Sample Quantity: For ^1H NMR, approximately 5-25 mg of ethane-1,2-diol is required. For ^{13}C NMR, a more concentrated sample of 50-100 mg is preferable.
- Solvent Selection: A suitable deuterated solvent (e.g., chloroform-d, CDCl_3 ; or dimethyl sulfoxide-d₆, DMSO-d_6) should be chosen that completely dissolves the sample. The typical volume of solvent is 0.6-0.7 mL.
- Dissolution: The ethane-1,2-diol is dissolved in the deuterated solvent within a clean, dry vial. Gentle vortexing can aid dissolution.
- Filtration and Transfer: The solution is then filtered through a Pasteur pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
- Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent.

Data Acquisition:

- The prepared NMR tube is placed in the spectrometer's probe.
- The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.

- Shimming is performed to optimize the homogeneity of the magnetic field, which improves spectral resolution.
- The appropriate NMR experiment (e.g., ^1H or ^{13}C) is selected, and acquisition parameters such as the number of scans and relaxation delays are set.
- The spectrum is then acquired.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Data Presentation

Table 3: Key FTIR Absorption Bands for Ethane-1,2-diol

Wavenumber (cm^{-1})	Intensity	Vibrational Mode	Functional Group
3550–3200	Strong, Broad	O-H Stretch	Alcohol (-OH)
2950–2850	Strong	C-H Stretch	Alkane (-CH ₂)
1465	Medium	C-H Bend	Alkane (-CH ₂)
1085, 1045	Strong	C-O Stretch	Alcohol (C-O)

Experimental Protocols

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of a Liquid Sample:

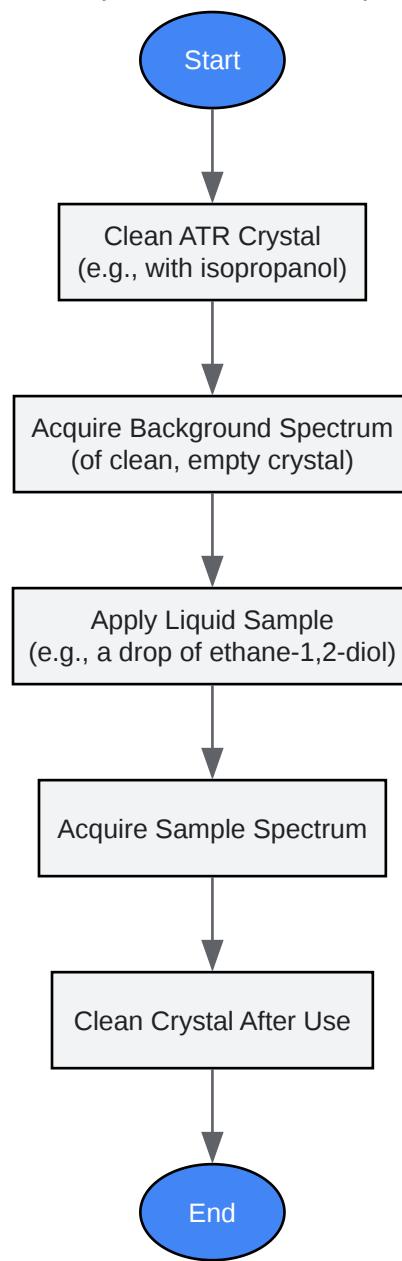
ATR-FTIR is a common and convenient method for analyzing liquid samples like ethane-1,2-diol with minimal sample preparation.

- Instrument Preparation: The ATR crystal (commonly diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to ensure no residues from previous samples remain.

- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal is collected. This spectrum is automatically subtracted from the sample spectrum to remove any environmental interferences (e.g., atmospheric CO₂ and water vapor).
- **Sample Application:** A small drop of pure ethane-1,2-diol is placed directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- **Data Acquisition:** The spectrum of the sample is then recorded. The infrared beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. An evanescent wave penetrates a short distance into the sample, and the absorbed energy is detected.
- **Cleaning:** After the measurement, the sample is carefully wiped from the crystal surface using a soft tissue, and the crystal is cleaned with an appropriate solvent.

Visualization of Experimental Workflow

ATR-FTIR Analysis Workflow for a Liquid Sample

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Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, as it detects molecular vibrations that result in a change in polarizability.

Data Presentation

Table 4: Prominent Raman Shifts for Ethane-1,2-diol

Raman Shift (cm ⁻¹)	Intensity	Assignment
2940	Strong	C-H Stretch
1460	Strong	CH ₂ Bend
1090	Medium	C-O Stretch
1040	Medium	C-O Stretch
865	Strong	C-C Stretch

Experimental Protocols

Raman Spectroscopy of a Liquid Sample:

- Sample Holder: A small volume of pure ethane-1,2-diol is placed in a suitable sample holder, such as a glass vial or a cuvette.
- Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.
- Focusing: The laser is focused into the liquid sample.
- Data Acquisition: The scattered light is collected and passed through a filter to remove the intense Rayleigh scattered light. The remaining Raman scattered light is dispersed by a grating onto a detector to generate the Raman spectrum. Acquisition parameters such as laser power and integration time are optimized to obtain a good signal-to-noise ratio without causing sample degradation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Data Presentation

Table 5: Key Fragments in the Electron Ionization (EI) Mass Spectrum of Ethane-1,2-diol

m/z	Relative Intensity	Putative Fragment
62	Low	$[\text{C}_2\text{H}_6\text{O}_2]^+$ (Molecular Ion)
43	Moderate	$[\text{C}_2\text{H}_3\text{O}]^+$
33	Moderate	$[\text{CH}_5\text{O}]^+$
31	High (Base Peak)	$[\text{CH}_3\text{O}]^+$

Note: The molecular ion peak for alcohols is often weak or absent in EI-MS.^[1] The base peak at m/z 31 is characteristic of primary alcohols and results from the stable oxonium ion formed by cleavage of the C-C bond.^{[1][2]}

Experimental Protocols

Direct Infusion Electrospray Ionization (ESI) Mass Spectrometry:

While the data presented is for Electron Ionization (EI), ESI is a soft ionization technique commonly used for polar molecules like diols.

- **Sample Preparation:** A dilute solution of ethane-1,2-diol is prepared in a suitable solvent system, typically a mixture of water, methanol, or acetonitrile, often with a small amount of an acid (like formic acid for positive ion mode) or a base (like ammonium hydroxide for negative ion mode) to promote ionization. A typical concentration is in the range of 1-10 µg/mL.
- **Infusion:** The sample solution is loaded into a syringe and infused at a constant flow rate into the ESI source of the mass spectrometer using a syringe pump.
- **Ionization:** A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets. As the solvent evaporates from these droplets, the analyte molecules are desorbed into the gas phase as ions.
- **Mass Analysis:** The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), where they are separated based on their mass-to-charge ratio.

- Detection: The separated ions are detected, and a mass spectrum is generated.

UV-Visible Spectroscopy

For a molecule to absorb light in the UV-Visible region (200-800 nm), it typically needs to have π -electrons or non-bonding electrons that can be promoted to higher energy orbitals. Ethane-1,2-diol, being a saturated alcohol, does not contain any chromophores that absorb significantly in the near UV-Vis range. Its absorption is generally found in the far UV region, below 200 nm, which is not routinely accessible with standard UV-Vis spectrophotometers. Therefore, UV-Vis spectroscopy is not a primary technique for the structural characterization of pure ethane-1,2-diol.

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References

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